2-(4-Fluorophenyl)-6-hydroxy-4H-chromen-4-one
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Overview
Description
2-(4-Fluorophenyl)-6-hydroxy-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-hydroxy-4H-chromen-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a chalcone intermediate, which undergoes cyclization to form the desired chromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Fluorophenyl)-6-oxo-4H-chromen-4-one.
Reduction: Formation of 2-(4-Fluorophenyl)-6-hydroxy-4H-chroman-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In cancer cells, it can induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-6-methyl-4H-chromen-4-one
- 2-(4-Fluorophenyl)-6-methoxy-4H-chromen-4-one
- 2-(4-Fluorophenyl)-6-chloro-4H-chromen-4-one
Uniqueness
2-(4-Fluorophenyl)-6-hydroxy-4H-chromen-4-one is unique due to the presence of both a hydroxyl group and a fluorine atom, which contribute to its distinct chemical reactivity and biological activity. The hydroxyl group enhances its antioxidant properties, while the fluorine atom can influence its interaction with biological targets, potentially improving its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C15H9FO3 |
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Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-hydroxychromen-4-one |
InChI |
InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H |
InChI Key |
FAQCPXTXZXVVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)F |
Origin of Product |
United States |
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